BenchChemオンラインストアへようこそ!

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

chiral resolution stereochemistry diastereomer separation

This chirally defined (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is the essential building block for stereoselective synthesis of δ-opioid receptor ligands and EZH2 inhibitor analogs. The trans-(2R,5S) configuration is non-interchangeable—alternative (2S,5S), (2R,5R), or (2S,5R) stereoisomers yield inactive or off-target compounds. Boc protection enables chemoselective N-functionalization at N4 while preserving N1; the HCl salt ensures precise stoichiometric control. Procure this specific stereoisomer to avoid method revalidation and stereochemical impurities unresolvable by standard purification. Available at ≥97% purity with batch-specific QC documentation.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76
CAS No. 1523541-79-8
Cat. No. B3105198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
CAS1523541-79-8
Molecular FormulaC11H23ClN2O2
Molecular Weight250.76
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)C.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1
InChIKeyTWALJKZSNHQOBH-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride CAS 1523541-79-8: Chiral Piperazine Building Block Procurement Specifications


(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS 1523541-79-8, also registered as 792969-69-8) is a chirally defined, Boc-protected piperazine derivative with the molecular formula C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol [1]. This compound exists as the hydrochloride salt of tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate and features two stereogenic centers in the trans-(2R,5S) configuration, which is critical for downstream stereochemical fidelity in asymmetric synthesis applications .

Procurement Risk Alert: Why Alternative 2,5-Dimethylpiperazine Derivatives Cannot Substitute for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride


Generic substitution of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride with structurally related piperazine derivatives carries substantial stereochemical and functional risk. The trans-(2R,5S) configuration is not interchangeable with other stereoisomers such as (2S,5S), (2R,5R), or (2S,5R) forms, as each enantiomer and diastereomer imparts distinct three-dimensional geometry to downstream pharmacophores [1]. Furthermore, the absence of the Boc protecting group in deprotected analogs precludes chemoselective manipulation at the unprotected nitrogen, while omission of the hydrochloride salt form alters solubility, handling properties, and stoichiometric control during coupling reactions . Procurement of any alternate 2,5-dimethylpiperazine derivative necessitates method revalidation and introduces orthogonal stereochemical impurities that may not be resolved by standard purification protocols.

(2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereochemical Identity: (2R,5S) Configuration as Non-Interchangeable with (2S,5S) Diastereomer

The (2R,5S) configuration of this compound is structurally and functionally distinct from the (2S,5S) diastereomer. trans-(2R,5S)-2,5-Dimethylpiperazine serves as the specific chiral scaffold required for enantioconvergent synthesis of key pharmaceutical intermediates [1]. In contrast, (2S,5S)-2,5-dimethylpiperazine represents a distinct diastereomer with different spatial arrangement and is documented for alternative synthetic applications requiring cis stereochemistry [2].

chiral resolution stereochemistry diastereomer separation

Functional Group Protection: Boc Group Enables Chemoselective Manipulation Versus Unprotected Analog

The Boc protecting group at the piperazine N1 position is essential for chemoselective synthetic sequences. This compound is synthesized from trans-2,5-dimethylpiperazine via Boc protection using di-tert-butyl dicarbonate, followed by chiral resolution with L-(+)-mandelic acid to isolate the (2R,5S) enantiomer [1]. The unprotected analog (2R,5S)-2,5-dimethylpiperazine lacks this orthogonal protecting group, rendering it unsuitable for synthetic sequences requiring sequential N-functionalization without cross-reactivity .

protecting group strategy Boc protection orthogonal synthesis

Salt Form Advantage: Hydrochloride Salt Versus Free Base for Handling and Solubility

The hydrochloride salt form (CAS 1523541-79-8) offers measurable handling and solubility advantages over the corresponding free base (CAS 194032-41-2) . The salt exhibits a molecular weight of 250.77 g/mol with the hydrochloride counterion, conferring solid-state stability suitable for ambient storage (supplier specifications indicate room temperature storage with desiccation) and improved aqueous solubility for reaction media compatibility .

salt form selection solubility enhancement solid-state stability

Commercial Availability and Purity Tiering Across Global Suppliers

Multiple reputable suppliers offer this compound with verifiable purity specifications ranging from 95% to 98+%, with tiered pricing reflecting purity grade and geographic sourcing . Fluorochem (UK) supplies 97% purity material with stock availability for 250 mg to 25 g quantities and published COA/SDS documentation supporting University of Oxford procurement . Bidepharm (China) provides 98+% purity with batch-specific NMR, HPLC, and GC quality control reports . AKSci (USA) offers 95% minimum purity with documented lead times (1-3 weeks depending on quantity) .

supply chain comparison purity specification procurement lead time

Established Synthetic Precedent: (2R,5S) Scaffold Validated in High-Yield Enantioconvergent Processes

The trans-(2R,5S)-2,5-dimethylpiperazine scaffold has been validated in published enantioconvergent synthetic methodology enabling 100 g laboratory-scale preparation without chromatography [1]. The process employs efficient optical resolution using relatively inexpensive resolving agents, followed by interconversion of the unwanted (+)-enantiomer into the desired (−)-enantiomer, demonstrating >99% optical purity achievable at scale [2]. In contrast, alternative stereoisomers (e.g., cis-(2S,5S)) require distinct resolution protocols and lack equivalent published process validation.

enantioconvergent synthesis chiral resolution process scalability

Validated Application Scenarios for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride Based on Quantitative Evidence


Synthesis of δ-Opioid Receptor Ligands Requiring trans-(2R,5S) Stereochemistry

This compound serves as the chiral precursor for (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an established intermediate in δ-opioid receptor ligand synthesis [1]. The trans-(2R,5S) configuration is stereochemically essential for downstream pharmacophore presentation; substitution with (2S,5S) or (2R,5R) diastereomers yields inactive or off-target compounds. The Boc protection enables selective N-allylation at N4 while preserving N1 for subsequent functionalization, a synthetic sequence validated in 100 g scale preparations without chromatographic purification [1].

Chiral Auxiliary and Asymmetric Catalyst Development

The defined (2R,5S) stereochemistry and Boc protection render this compound suitable as a chiral auxiliary or ligand precursor in asymmetric catalysis [1]. The trans-2,5-dimethyl substitution pattern provides steric bulk that influences enantioselectivity in metal-catalyzed transformations. The hydrochloride salt form facilitates precise stoichiometric control in catalyst preparation, while the Boc group allows orthogonal deprotection for subsequent metal coordination. This application leverages the compound's documented availability at 95-98+% purity with batch-specific QC documentation .

Medicinal Chemistry Programs Investigating EZH2 Inhibitor Scaffolds

Tazemetostat (EPZ-6438), an FDA-approved EZH2 inhibitor, represents a prominent drug candidate within the therapeutic class that employs chiral piperazine building blocks analogous to this compound [1]. While the exact synthetic route to Tazemetostat utilizes related piperazine intermediates, the trans-(2R,5S)-2,5-dimethylpiperazine scaffold is documented as a critical structural motif in EZH2 inhibitor SAR exploration . Procurement of this specific (2R,5S) stereoisomer ensures stereochemical fidelity in SAR studies, as alternative stereoisomers produce divergent binding orientations at the EZH2 active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.